3-(3-chlorophenyl)-2-ethyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
3-(3-chlorophenyl)-2-ethyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, and a trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-2-ethyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3-chlorophenylhydrazine and 3,4,5-trimethoxybenzaldehyde. These intermediates undergo condensation reactions, cyclization, and subsequent functional group modifications to yield the final compound. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be utilized to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-2-ethyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-2-ethyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent phosphorylation events. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their kinase inhibitory properties.
Uniqueness
3-(3-chlorophenyl)-2-ethyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one stands out due to its unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. The presence of the chlorophenyl and trimethoxyphenyl groups enhances its binding affinity to target enzymes, making it a potent inhibitor.
Properties
Molecular Formula |
C26H23ClN4O4 |
---|---|
Molecular Weight |
490.9 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-4-ethyl-11-(3,4,5-trimethoxyphenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C26H23ClN4O4/c1-5-19-23(15-7-6-8-16(27)11-15)25-28-14-18-20(31(25)29-19)9-10-30(26(18)32)17-12-21(33-2)24(35-4)22(13-17)34-3/h6-14H,5H2,1-4H3 |
InChI Key |
DAOPFJMGDOGMPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)N(C=C3)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
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